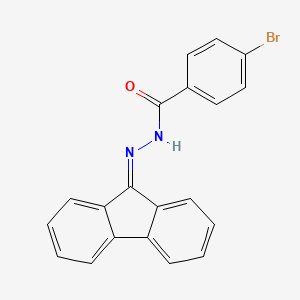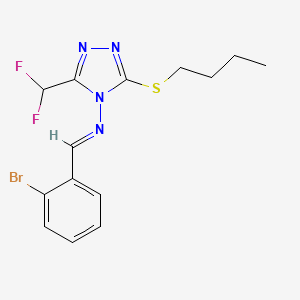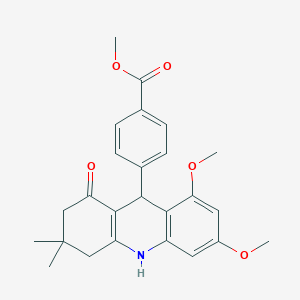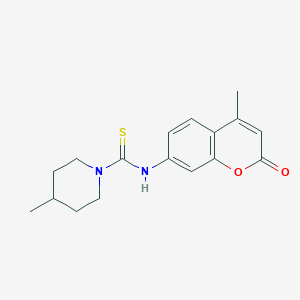![molecular formula C16H16ClNO4S B4878875 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate](/img/structure/B4878875.png)
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate
Vue d'ensemble
Description
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate, also known as CES-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate exerts its anti-tumor effects through multiple mechanisms. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and prevents cancer cells from dividing. 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate has been shown to have minimal toxicity in normal cells, making it a safe and promising therapeutic agent. Studies have also demonstrated that 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate can inhibit angiogenesis, the process by which tumors develop their own blood supply, further inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate is highly insoluble in water, which can limit its use in certain applications. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate.
Orientations Futures
There are several potential future directions for research on 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate for maximum therapeutic efficacy. Finally, 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate may have applications beyond cancer treatment, and further research is needed to explore its potential in other areas of medicine.
Conclusion:
In conclusion, 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate is a promising chemical compound with significant potential in cancer treatment. Its unique mechanism of action, minimal toxicity, and ability to enhance the efficacy of chemotherapy drugs make it a promising candidate for combination therapy. Further research is needed to fully understand its pharmacological properties and potential applications in medicine.
Applications De Recherche Scientifique
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
[2-[(4-chlorophenyl)sulfonylamino]-1-phenylethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12(19)22-16(13-5-3-2-4-6-13)11-18-23(20,21)15-9-7-14(17)8-10-15/h2-10,16,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAKWGKKOVYPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Chlorophenyl)sulfonylamino]-1-phenylethyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4878797.png)

![1-benzyl-4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B4878806.png)
![2,5-dimethoxy-N'-[1-(2-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4878814.png)


![methyl 4-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4878831.png)
![3,4,7-trimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4878832.png)
![methyl (5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4878836.png)


![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4878889.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B4878897.png)
![3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B4878898.png)